molecular formula C18H16N4O4S3 B6552627 N-(4-acetylphenyl)-2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040656-62-9

N-(4-acetylphenyl)-2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6552627
CAS No.: 1040656-62-9
M. Wt: 448.5 g/mol
InChI Key: FTOYNMJFRNMLKZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a 4-acetylphenyl group linked via an acetamide bridge to a pyrimidin-2-ylsulfanyl moiety. The pyrimidine ring is substituted at the 4-position with an amino group and at the 5-position with a thiophene-2-sulfonyl group.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S3/c1-11(23)12-4-6-13(7-5-12)21-15(24)10-28-18-20-9-14(17(19)22-18)29(25,26)16-3-2-8-27-16/h2-9H,10H2,1H3,(H,21,24)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOYNMJFRNMLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Thiophene vs. Pyridine/Benzene Rings : Compounds with thiophene sulfonyl groups (e.g., target compound) may exhibit enhanced electronic effects and metabolic stability compared to pyridinyl or benzimidazole analogs .
  • Amino Group Impact: The 4-amino substituent on the pyrimidine ring (target compound) likely facilitates hydrogen bonding, a critical factor in enzyme inhibition, as seen in 4,6-diaminopyrimidine derivatives .

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